molecular formula C7H7ClN6O2 B1676608 Mitozolomide CAS No. 85622-95-3

Mitozolomide

Cat. No. B1676608
CAS RN: 85622-95-3
M. Wt: 242.62 g/mol
InChI Key: QXYYYPFGTSJXNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new strategy for automated solid phase synthesis of an oligonucleotide conjugate of the base sensitive anti-cancer agent mitozolomide is described . Fully protected oligonucleotides were selected as base sensitive model sequences and were synthesized in 99% overall yields using a novel silyl-linked controlled-pore glass (SLCPG) solid support .


Molecular Structure Analysis

Mitozolomide has a molecular formula of C7H7ClN6O2 . Its IUPAC name is 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .


Chemical Reactions Analysis

Mitozolomide and its 3-alkyl congeners ring-open in aqueous sodium carbonate to form 5-(3-alkyltriazen-1-yl)imidazole-4-carboxamides .


Physical And Chemical Properties Analysis

Mitozolomide has a molecular weight of 242.62 g/mol .

Scientific Research Applications

Effect on Glioma Cells

Mitozolomide, in combination with X-rays, shows varied effects on glioma-derived cell lines, enhancing cytotoxicity and potentially potentiating cell killing, depending on the cell line treated. This indicates its role in radiotherapy for glioma treatment, suggesting a cell line-dependent response mechanism (Rijn et al., 2000).

Advanced Prostate Cancer Treatment

Mitozolomide has been studied for its preclinical activity in treating advanced prostate cancer. By targeting the drug to epidermal growth factor receptor (EGFR), researchers aim to enhance its potency against EGFR-overexpressing tumors, altering its toxicity profile and potentially offering a new approach to prostate cancer treatment (Fang et al., 2012).

Effectiveness Against Lewis Lung Carcinoma

In vivo studies with Mitozolomide against Lewis lung carcinoma in mice demonstrate significant efficacy, with dosage adjustments leading to increased survival time. This suggests its potential as a highly effective drug for certain cancers, providing insights into its pharmacokinetics and cellular effects (Broggini et al., 2004).

Mechanism of Action

Mitozolomide acts as a prodrug of an imidazotetrazine alkylating agent, indicating its mechanism involves DNA alkylation leading to cross-links and apoptosis induction. This biochemical pathway highlights its antineoplastic properties and provides a basis for its application in cancer treatment (Definitions, 2020).

In Vitro and In Vivo Anticancer Activity

Research on Mitozolomide's in vitro and in vivo anticancer activity against human tumor xenografts and murine tumors sheds light on its broad-spectrum efficacy. This work also evaluates its impact on human bone marrow, offering insights into its therapeutic potential and safety profile (Fiebig et al., 2005).

Safety And Hazards

Mitozolomide was found to cause severe and unpredictable bone marrow suppression during Phase II clinical trials, which led to the discontinuation of its development .

properties

IUPAC Name

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYYPFGTSJXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234862
Record name Mitozolomide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL)
Record name MITOZOLOMIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Mitozolomide

CAS RN

85622-95-3
Record name Mitozolomide
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Record name Mitozolomide [INN:BAN]
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Record name Mitozolomide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451
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Record name Mitozolomide
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Record name Mitozolomide
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Record name MITOZOLOMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
902
Citations
ES Newlands, G Blackledge, JA Slack… - Cancer treatment …, 1985 - books.google.com
Mitozolomide (NSC-353451; CCRG 81010; M and B 39565) is a novel potential anticancer agent that was selected for phase I study on the basis of broad spectrum activity in mouse …
Number of citations: 96 books.google.com
Ø Fodstad, S Aamdal, A Pihl, MR Boyd - Cancer research, 1985 - AACR
… In this investigation, we first tested the anticancer activity of mitozolomide against cells from … 23), we also measured the in vivo effect of mitozolomide on the same tumors, using the 6-day …
Number of citations: 69 aacrjournals.org
E Erba, S Pepe, P Ubezio, A Lorico, L Morasca… - British journal of …, 1986 - nature.com
… : at the high concentration mitozolomide induced an accumulation of … mitozolomide concentrations. Only in one out of 16 primary cultures of human ovarian cancers was mitozolomide …
Number of citations: 16 www.nature.com
J Arrowsmith, SA Jennings, AS Clark… - Journal of medicinal …, 2002 - ACS Publications
Carboxylic acids derived from the amido groups of the antitumor agents mitozolomide and temozolomide have been conjugated to simple amino acids and peptides by carbodiimide …
Number of citations: 92 pubs.acs.org
KR Horspool, MFG Stevens, CG Newton… - Journal of medicinal …, 1990 - ACS Publications
… acid, a key derivative of mitozolomide in our exploration of the … Mitozolomide (1) has beenshown to be an agent with clinical … search for congeners of mitozolomide that might show an …
Number of citations: 43 pubs.acs.org
PR Lowe, CE Sansom, CH Schwalbe… - Journal of medicinal …, 1992 - ACS Publications
… In temozolomide and the related drug mitozolomide (4), N (7) is more negatively charged than N (l), which favors the formation of hydrogen bonds to the former atom in spite of their poor …
Number of citations: 72 pubs.acs.org
S Gundersen, S Aamdal, Ø Fodstad - British journal of cancer, 1987 - nature.com
… A phase II trial with mitozolomide was carried out in patients … with 115 mg m-2 of mitozolomide, given orally every 6 weeks. None … It is concluded that orally administered mitozolomide is …
Number of citations: 19 www.nature.com
GU Baig, MFG Stevens - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… When mitozolomide (1) and its 3-alkyl homologues (8) and (9) are boiled in water … mitozolomide AIC is contaminated by a coloured impurity. The rate of decomposition of mitozolomide …
Number of citations: 41 pubs.rsc.org
Y Wang, P Lambert, L Zhao, D Wang - European journal of medicinal …, 2002 - Elsevier
Dual-action agents 5a–f and 12a–f, a β-lactam antibiotic combined with a cytotoxic agent, mitozolomide (Meto) or temozolomide (Temo), were synthesised. The antibacterial activity (…
Number of citations: 29 www.sciencedirect.com
M Harding, D Northcott, J Smyth, NS Stuart… - British journal of …, 1988 - ncbi.nlm.nih.gov
Ovarian cancer remains the most common cause of death from gynaecological malignancy despite significant improvement in both response rates and survival since the introduction of …
Number of citations: 35 www.ncbi.nlm.nih.gov

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